Carbamic acid, propyl-, 2-naphthalenyl ester
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Overview
Description
Carbamic acid, propyl-, 2-naphthalenyl ester is an organic compound with the molecular formula C14H15NO2. This compound belongs to the class of esters, which are widely known for their pleasant odors and are often used in perfumes and flavoring agents. The structure of this compound includes a carbamic acid moiety linked to a 2-naphthalenyl ester group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing esters, including carbamic acid, propyl-, 2-naphthalenyl ester, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, the acid chloride derived from carbamic acid reacts with 2-naphthalenol in the presence of a base to form the ester. The reaction typically requires a catalyst, such as pyridine, and is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The esterification reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, propyl-, 2-naphthalenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and 2-naphthalenol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under appropriate conditions.
Major Products Formed
Hydrolysis: Carbamic acid and 2-naphthalenol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, propyl-, 2-naphthalenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, propyl-, 2-naphthalenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Carbamic acid, propyl-, 2-naphthalenyl ester can be compared with other similar compounds such as:
Carbamic acid, phenyl-, propyl ester: Similar structure but with a phenyl group instead of a naphthalenyl group.
Carbamic acid, phenyl-, ethyl ester: Similar structure but with an ethyl group instead of a propyl group.
Carbamic acid, n-(2-phenyl-2-propyl), methyl ester: Similar structure but with a different substitution pattern.
Properties
CAS No. |
61405-91-2 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
naphthalen-2-yl N-propylcarbamate |
InChI |
InChI=1S/C14H15NO2/c1-2-9-15-14(16)17-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H,15,16) |
InChI Key |
XYOTVTGRYFGASW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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